molecular formula C23H25N3O2 B14677074 Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- CAS No. 35631-19-7

Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)-

Cat. No.: B14677074
CAS No.: 35631-19-7
M. Wt: 375.5 g/mol
InChI Key: LINUMTAMFLKELL-UHFFFAOYSA-N
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Description

Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- is a complex organic compound that features an indole ring, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the piperidine ring . The reaction conditions often include the use of microwave irradiation to accelerate the process, making it efficient and high-yielding .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for bulk production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation . The compound’s indole ring allows it to interact with various biological pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-(1H-indol-3-yl)ethyl)-1,2,3,6-tetrahydro-4-pyridinyl)benzamide
  • N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide
  • N-(1-(3-(1H-indol-3-yl)propyl)-4-piperidinyl)benzamide

Uniqueness

What sets Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- apart from similar compounds is its specific structural configuration, which combines the indole and piperidine rings with a benzamide moiety. This unique arrangement enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

35631-19-7

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[1-[3-(1H-indol-3-yl)-3-oxopropyl]piperidin-4-yl]benzamide

InChI

InChI=1S/C23H25N3O2/c27-22(20-16-24-21-9-5-4-8-19(20)21)12-15-26-13-10-18(11-14-26)25-23(28)17-6-2-1-3-7-17/h1-9,16,18,24H,10-15H2,(H,25,28)

InChI Key

LINUMTAMFLKELL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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